Azido-PEG3-S-PEG3-azide

PROTAC stability bioconjugation linker chemistry

Azido-PEG3-S-PEG3-azide (CAS 2055023-77-1) is a symmetric, homobifunctional polyethylene glycol (PEG) linker composed of two PEG3 chains joined by a central thioether (–S–) bridge and terminated with azide groups. It is primarily engineered as a linker for proteolysis targeting chimeras (PROTACs) and as a click chemistry reagent for copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) azide–alkyne cycloaddition.

Molecular Formula C16H32N6O6S
Molecular Weight 436.5 g/mol
CAS No. 2055023-77-1
Cat. No. B3325086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-S-PEG3-azide
CAS2055023-77-1
Molecular FormulaC16H32N6O6S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
InChIKeyABRFJJCUJNOGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG3-S-PEG3-azide CAS 2055023-77-1: A Homobifunctional PEG3‑Thioether‑PEG3 Linker for Click Chemistry and PROTAC Synthesis


Azido-PEG3-S-PEG3-azide (CAS 2055023-77-1) is a symmetric, homobifunctional polyethylene glycol (PEG) linker composed of two PEG3 chains joined by a central thioether (–S–) bridge and terminated with azide groups . It is primarily engineered as a linker for proteolysis targeting chimeras (PROTACs) and as a click chemistry reagent for copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) azide–alkyne cycloaddition . The thioether core distinguishes it from purely PEG‑based linkers and imparts increased chemical stability under physiological and reducing conditions .

Why a Simple PEG‑Azide Linker Cannot Replace Azido-PEG3-S-PEG3-azide in PROTAC and Bioconjugation Workflows


Linker composition—both length and chemical connectivity—directly governs the formation, stability, and degradation efficiency of ternary complexes in targeted protein degradation [1][2]. Systematic variation of PEG chain length alters the conformational space available for E3 ligase‑target protein interaction, with differences of just a few ethylene glycol units shifting degradation potency by orders of magnitude [3]. Moreover, the introduction of a thioether linkage, as opposed to a purely PEG or disulfide bridge, markedly improves conjugate stability in circulation and under reducing intracellular environments, directly impacting in vivo efficacy [4]. Consequently, substituting Azido-PEG3-S-PEG3-azide with a generic PEG‑azide or a disulfide‑containing analog without empirical validation risks catastrophic loss of degradation activity or premature payload release.

Head‑to‑Head and Cross‑Study Quantitative Differentiation: Azido-PEG3-S-PEG3-azide vs. Closest Analogs


Thioether vs. Disulfide Linker Stability: Direct In Vivo Comparison Demonstrates Superior Conjugate Integrity

In a direct head‑to‑head comparison of immunoconjugates built with thioether versus disulfide linkages, the thioether‑linked conjugate exhibited markedly superior stability and antitumor efficacy. While the disulfide conjugate showed poor stability and required near‑maximum tolerated doses to achieve any activity superior to free drug, the thioether conjugate delivered biologically active drug to tumors with increased potency and induced complete regressions in both drug‑sensitive and drug‑insensitive xenograft models [1]. The thioether core of Azido-PEG3-S-PEG3-azide is predicted to confer analogous stability advantages over its disulfide‑bridged counterpart (Azido-PEG3-SS-PEG3-azide).

PROTAC stability bioconjugation linker chemistry in vivo efficacy

Solubility Trade‑Off: Azido-PEG3-S-PEG3-azide Exhibits 40‑Fold Lower DMSO Solubility than Pure PEG3‑Azide, Influencing Formulation Strategies

Comparative solubility data reveal a substantial difference in DMSO solubility between Azido-PEG3-S-PEG3-azide and its thioether‑free analog. Azido-PEG3-azide (CAS 101187-39-7) dissolves at 100 mg/mL (≈409 mM) in DMSO , whereas Azido-PEG3-S-PEG3-azide reaches a maximum solubility of 10 mM (≈4.37 mg/mL) [1]. The 40‑fold lower solubility of the thioether‑containing linker is attributed to the increased hydrophobicity introduced by the central sulfide bridge, which can be advantageous or disadvantageous depending on the final PROTAC or conjugate design.

solubility formulation PROTAC linker PEGylation

Extended Linker Length: Azido-PEG3-S-PEG3-azide Provides ~3 nm End‑to‑End Span, Twice That of a Single PEG3 Unit

Each PEG3 unit provides a flexible spacer of approximately 1.5 nm (15 Å) in extended conformation . Azido-PEG3-S-PEG3-azide contains two PEG3 segments connected by a thioether, yielding an estimated end‑to‑end distance of ~3 nm. This places it between the common PEG4 (~2 nm) and PEG6 (~3 nm) linkers, offering a unique conformational space for ternary complex formation in PROTACs. Systematic studies have shown that PEG linker length critically determines degradation efficiency, with optimal lengths varying by target [1].

linker length PROTAC design ternary complex formation PEG spacer

Click Chemistry Reactivity: Quantitative CuAAC Coupling Demonstrated for PEG‑Azide Systems

Copper‑catalyzed azide–alkyne cycloaddition (CuAAC) using PEG‑azide substrates proceeds with quantitative conversion across a wide range of nanoscopic sizes (~6–50 nm) [1]. Azido-PEG3-S-PEG3-azide, bearing terminal azide groups on both ends, is fully compatible with both CuAAC and strain‑promoted (SPAAC) click chemistries , enabling efficient, modular construction of PROTACs and bioconjugates.

click chemistry CuAAC bioconjugation PEG‑azide

High‑Impact Application Scenarios for Azido-PEG3-S-PEG3-azide in PROTAC Development and Bioconjugation


PROTAC Library Synthesis: Rapid Assembly of Diverse Degraders via Dual‑Azide Click Chemistry

The symmetric dual‑azide architecture of Azido-PEG3-S-PEG3-azide permits simultaneous or sequential conjugation of two distinct alkyne‑functionalized ligands (e.g., an E3 ligase recruiter and a target‑binding warhead) using CuAAC or SPAAC click chemistry . The ~3 nm linker length falls within the empirically validated range for productive ternary complex formation, and the thioether bridge provides enhanced stability relative to disulfide analogs [1]. This enables high‑throughput generation of PROTAC libraries for structure–activity relationship (SAR) studies and lead optimization.

Stable Bioconjugation for In Vivo Imaging and Targeted Delivery

The non‑cleavable thioether linkage ensures that conjugates remain intact in circulation and within reducing intracellular environments, a critical requirement for antibody–drug conjugates (ADCs) and in vivo imaging probes [2]. Azido-PEG3-S-PEG3-azide can be used to append fluorophores, chelators, or cytotoxic payloads to targeting moieties, with the dual‑azide design enabling modular, stepwise functionalization.

Hydrogel and Biomaterial Functionalization

The hydrophilic PEG3 spacers and terminal azide groups make Azido-PEG3-S-PEG3-azide an ideal crosslinker for the fabrication of clickable hydrogels and surface‑functionalized biomaterials [3]. The thioether bridge imparts additional chemical stability compared to ester‑ or disulfide‑based crosslinkers, allowing for long‑term cell culture and in vivo implantation studies.

Nanoparticle Surface Engineering for Enhanced Colloidal Stability

Thioether‑functionalized PEG polymers have been shown to provide superior colloidal stabilization of gold nanoparticles under physiological conditions and after freeze‑drying compared to thiol analogs [4]. Azido-PEG3-S-PEG3-azide can be employed to coat nanoparticles with a dense PEG layer while retaining reactive azide handles for subsequent biofunctionalization via click chemistry.

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